(6-Methyl-2-propan-2-ylpyrimidin-4-yl)oxy-bis(1,1,2,2,2-pentadeuterioethoxy)-sulfanylidene-lambda5-phosphane, commonly referred to as Diazinon-D10, is an isotopically labeled version of the organophosphate insecticide Diazinon. In Diazinon-D10, five hydrogen atoms within the ethoxy groups are replaced with deuterium, a stable isotope of hydrogen. This isotopic substitution allows for the specific detection and measurement of Diazinon-D10 in various environmental and biological samples through mass spectrometry techniques.
Diazinon-D10 is a valuable tool in environmental research for:
By comparing the behavior of Diazinon-D10 with unlabeled Diazinon in soil, water, and air, researchers can gain insights into the degradation pathways, persistence, and mobility of the insecticide. This information is crucial for assessing the potential environmental impact of Diazinon and developing strategies for its remediation. Source: US Environmental Protection Agency, "Diazinon: Reregistration Eligibility Decision (RED) Fact Sheet": )
Diazinon-D10 can be used to specifically monitor for Diazinon contamination in environmental samples, such as water, soil, and sediments. This allows researchers to track the spread of the insecticide and assess potential risks to human health and ecological systems. Source: International Programme on Chemical Safety (IPCS), "Diazinon":
Diazinon-D10 can be employed in toxicological research to:
By studying the metabolic pathways of Diazinon-D10 in animals, researchers can gain insights into the potential toxicity of the insecticide and identify potential biomarkers of exposure. Source: Agency for Toxic Substances and Disease Registry (ATSDR), "ToxFAQs for Diazinon": )
Diazinon-D10 can be used to assess the efficiency of various decontamination methods for removing Diazinon from surfaces or organisms. This information is crucial for developing effective strategies to mitigate human exposure and environmental contamination.
Diazinon-d10 is a stable isotopic variant of diazinon, an organophosphate insecticide widely used in agriculture and pest control. The molecular formula for diazinon-d10 is C₁₂H₂₁N₂O₃PS, and it features ten deuterium atoms replacing hydrogen atoms in its structure, which enhances its utility in research applications, particularly in tracing studies and metabolic investigations. This compound retains the same chemical behavior as diazinon but allows for differentiation in analytical techniques due to its unique isotopic signature .
In environmental contexts, diazinon-d10 can degrade through various pathways:
The biological activity of diazinon-d10 mirrors that of diazinon, characterized by its potent neurotoxic effects due to acetylcholinesterase inhibition. Research indicates that exposure to diazinon-d10 can lead to significant reductions in cholinesterase activity in various animal models, which is a critical indicator of toxicity. Studies have shown that both plasma and brain acetylcholinesterase activities are adversely affected upon exposure, resulting in potential neurodevelopmental impacts .
Diazinon-d10 can be synthesized through several methods:
Diazinon-d10 is primarily utilized in:
Interaction studies involving diazinon-d10 often focus on its synergistic effects with other compounds. For instance:
Several compounds share structural similarities with diazinon-d10, including:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Diazinon | C₁₂H₁₈N₂O₃PS | Non-deuterated form; widely used insecticide |
Chlorpyrifos | C₁₂H₁₀Cl₃N₃O₄P | Another organophosphate; more persistent |
Malathion | C₁₃H₁₈O₆PS | Organophosphate with lower toxicity |
Parathion | C₁₄H₁₄NO₅PS | Highly toxic organophosphate |
Diazinon-d10's uniqueness lies in its isotopic labeling, allowing researchers to trace its pathways and interactions within biological systems without interference from naturally occurring forms. This capability enhances the precision of studies related to pesticide metabolism and environmental impact assessments compared to other similar compounds .
Isotopic labeling represents a cornerstone technique in modern pesticide research, offering unprecedented insights into the environmental fate, metabolic pathways, and analytical detection of agricultural chemicals. Diazinon-d10 exemplifies the strategic application of stable isotope labeling, particularly in the field of organophosphate pesticides. The incorporation of deuterium atoms provides a compound that behaves chemically like the parent pesticide while maintaining a distinct mass spectral signature.
Stable isotope analysis has emerged as an innovative approach for tracing both the source and fate of pesticides in environmental systems. The distinct isotopic signatures help researchers differentiate between various sources of contamination and track transformation processes. This methodology has been successfully applied across diverse research fields, extending beyond traditional ecological applications to environmental forensic investigations of pollutants including polycyclic aromatic hydrocarbons (PAHs), polychlorinated biphenyls (PCBs), and various metals.
The utility of diazinon-d10 stems from its function as an internal standard in analytical procedures. By adding a known quantity of this deuterated analog to samples before extraction and analysis, researchers can accurately quantify the native diazinon present in environmental and biological matrices. This approach significantly improves the reliability of analytical methods by compensating for variations in extraction efficiency, instrument response, and matrix effects.
The synthesis of deuterated organophosphate compounds like diazinon-d10 involves sophisticated chemical strategies to achieve high deuterium incorporation while maintaining structural integrity. For diazinon-d10, the deuterium atoms are specifically incorporated into the diethyl groups of the molecule, creating a compound with formula C12H11D10N2O3PS and a molecular weight of 314.41 g/mol.
The deuteration process for diazinon focuses on the ethyl groups attached to the phosphorus atom, where all ten hydrogen atoms are replaced with deuterium. This selective deuteration approach maintains the core structure and reactive properties of the parent compound while creating a mass shift of +10 atomic mass units. The high isotopic enrichment (typically 99 atom % D) and chemical purity (>95%) are critical parameters for ensuring the reliability of diazinon-d10 as an analytical standard.
Recent advances in synthesis methodologies have enabled more efficient production of deuterated organophosphorus compounds. Research by Yun et al. demonstrates how compound-specific isotope analysis techniques can be applied to investigate the behavior of pesticides like diazinon in soil-plant systems. Similarly, studies focusing on electrochemically induced reactions have shown promise for synthesizing monodeuterated organophosphorus compounds with high deuterium incorporation using inexpensive D2O as the deuterium source.
Table 1: Key Properties of Diazinon-d10
Diazinon-d10 has proven invaluable for tracking the environmental fate and transformation pathways of organophosphate pesticides. The stable isotope approach provides direct evidence for identifying the sources of residual pesticides in soil-plant systems and helps elucidate degradation mechanisms. This methodology is particularly important for understanding how these compounds interact with environmental matrices and biological systems.
Compound-specific isotope analysis (CSIA) using diazinon-d10 offers a powerful tool for investigating the behavior of pesticides in agricultural environments. Research by Yun et al. demonstrated that the carbon isotope composition (δ13C) of residual pesticides can provide insights into degradation and translocation processes. Their study revealed that the magnitude of δ13C variation depends on pesticide specificity, with different patterns observed for persistent versus less persistent compounds.
The degradation pathways of diazinon in the environment have been extensively studied, with hydrolysis, photolysis, and microbial metabolism identified as key processes. Diazinon degrades to form two primary degradates: oxypyrimidine (2-isopropy-6-methyl-4-pyrimidinol) and diazoxon. Using deuterium-labeled diazinon allows researchers to track these transformation pathways with greater precision, particularly when studying complex environmental matrices.
Recovery studies using diazinon-d10 as an internal standard have reported values of 88% in reagent water samples (at 0.1 μg/L) and 85% in surface water samples. These high recovery rates underscore the reliability of diazinon-d10 for quantitative analysis in environmental monitoring programs.
Isotope Dilution Mass Spectrometry (IDMS) protocols utilizing Diazinon-d10 demonstrate enhanced accuracy through compensation for analyte loss during sample preparation. The deuterium-induced 10 Da mass shift allows unambiguous identification via tandem mass spectrometry, with characteristic transitions such as m/z 309→169 (Diazinon) versus m/z 319→179 (Diazinon-d10) [1] [5]. Key optimization parameters include:
Table 1. IDMS Performance Metrics for Diazinon-d10 in Plant Matrices
Parameter | Soybean [1] | Brassica oleracea [3] | Banana [7] |
---|---|---|---|
Recovery Range (%) | 93–123 | 70–120 | 85–115 |
RSD Repeatability | ≤15% | ≤20% | ≤18% |
LOQ (mg/kg) | 0.025 | 0.025 | 0.01 |
Calibration curves spanning 0.03–100 ng/mL exhibit linearity (R² ≥0.99) when using bracketed standards injected every ten samples [2] [6]. The deuterium labeling minimizes matrix-induced ion suppression, particularly in lipid-rich crops, by decoupling the internal standard's chromatographic behavior from co-extracted interferents [5] [7].
Diazinon-d10 recovery varies significantly across agricultural commodities due to differential matrix compositions:
Table 2. Matrix Effect Magnitude Across Crop Types
Crop Category | Ion Suppression (%) | Required Cleanup Method |
---|---|---|
Leafy Vegetables | 15–25 | Dual-DSPE (PSA+C18) |
Fruits | 10–18 | MWCNT/PSA Combo |
Root Vegetables | 5–12 | Primary QuEChERS |
Compound-specific isotope analysis reveals Diazinon-d10's translocation patterns in soil-plant systems. Greenhouse studies show 12–15% isotopic fractionation (δ13C shift +1.8‰) when Diazinon-d10 migrates from rhizosphere soil to lettuce leaves, attributable to preferential degradation of 12C-enriched molecules during root uptake [5]. This fractionation necessitates matrix-matched calibration when analyzing plant tissues versus soil samples.
The 2024 EURL validation framework mandates Diazinon-d10-assisted methods to achieve:
While the Codex MRL for diazinon stands at 0.05 mg/kg, matrix complexities compel higher LOQs in certain crops:
Table 3. Adjusted LOQs in Complex Matrices
Matrix | Baseline LOQ (mg/kg) | Adjusted LOQ (mg/kg) | Justification |
---|---|---|---|
Avocado Pulp | 0.01 | 0.03 | High lipid content (15–23%) |
Spinach | 0.025 | 0.05 | Chlorophyll interference |
Green Pepper | 0.01 | 0.02 | Capsaicin derivatives |
Recent advancements in microflow chromatography (0.5 mm ID columns) coupled with Diazinon-d10 IDMS demonstrate:
Orbitrap-based platforms (120,000 resolution) enable simultaneous quantification and confirmation via:
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